Relebactam Relebactam Relebactam is a diazabicyclooctane beta-lactamase inhibitor, similar in structure to [avibactam]. It includes a piperidine ring which reduces export from bacterial cells by producing a positive charge. It is currently available in a combination product which includes [imipenem] and [cilastatin] to treat complicated urinary tract infections (UTIs), pyelonephritis, and complicated intra-abdominal infections in adults. It is considered to be a last-line treatment option and gained FDA approval as part of the combination product RecarbrioⓇ in July 2019.
Relebactam anhydrous is a beta Lactamase Inhibitor. The mechanism of action of relebactam anhydrous is as a beta Lactamase Inhibitor.
Brand Name: Vulcanchem
CAS No.: 1174018-99-5
VCID: VC0001942
InChI: InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1
SMILES: C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
Molecular Formula: C12H20N4O6S
Molecular Weight: 348.38 g/mol

Relebactam

CAS No.: 1174018-99-5

Cat. No.: VC0001942

Molecular Formula: C12H20N4O6S

Molecular Weight: 348.38 g/mol

* For research use only. Not for human or veterinary use.

Relebactam - 1174018-99-5

Specification

Description Relebactam is a diazabicyclooctane beta-lactamase inhibitor, similar in structure to [avibactam]. It includes a piperidine ring which reduces export from bacterial cells by producing a positive charge. It is currently available in a combination product which includes [imipenem] and [cilastatin] to treat complicated urinary tract infections (UTIs), pyelonephritis, and complicated intra-abdominal infections in adults. It is considered to be a last-line treatment option and gained FDA approval as part of the combination product RecarbrioⓇ in July 2019.
Relebactam anhydrous is a beta Lactamase Inhibitor. The mechanism of action of relebactam anhydrous is as a beta Lactamase Inhibitor.
CAS No. 1174018-99-5
Molecular Formula C12H20N4O6S
Molecular Weight 348.38 g/mol
IUPAC Name [(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Standard InChI InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1
Standard InChI Key SMOBCLHAZXOKDQ-ZJUUUORDSA-N
Isomeric SMILES C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
SMILES C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
Canonical SMILES C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator